(S)-(Tetrahydrofuran-2-YL)methanol
Overview
Description
(S)-(Tetrahydrofuran-2-YL)methanol is a chiral compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a primary alcohol with a tetrahydrofuran ring, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(Tetrahydrofuran-2-YL)methanol can be synthesized through several methods. One common approach involves the reduction of (S)-2-tetrahydrofuranone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of (S)-2-tetrahydrofuranone. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(S)-(Tetrahydrofuran-2-YL)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC, KMnO4, and chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products
Oxidation: (S)-2-tetrahydrofuranone, (S)-tetrahydrofuran-2-carboxylic acid.
Reduction: (S)-tetrahydrofuran-2-ylmethane.
Substitution: (S)-tetrahydrofuran-2-yl chloride, (S)-tetrahydrofuran-2-yl bromide.
Scientific Research Applications
(S)-(Tetrahydrofuran-2-YL)methanol has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of various drugs and bioactive compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-(Tetrahydrofuran-2-YL)methanol depends on its specific application. In biochemical reactions, it may act as a substrate for enzymes, participating in catalytic processes that convert it into other bioactive molecules . The tetrahydrofuran ring and hydroxyl group play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
®-(Tetrahydrofuran-2-YL)methanol: The enantiomer of (S)-(Tetrahydrofuran-2-YL)methanol with similar chemical properties but different biological activities.
Tetrahydrofuran: A related compound without the hydroxyl group, used as a solvent and in polymer production.
2-Methyltetrahydrofuran: A derivative with a methyl group, used as a solvent and in organic synthesis.
Uniqueness
This compound is unique due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes. Its specific configuration allows for selective interactions in biological systems, distinguishing it from its enantiomer and other similar compounds .
Properties
IUPAC Name |
[(2S)-oxolan-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-4-5-2-1-3-7-5/h5-6H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYVTEYKTMYBMK-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57203-01-7 | |
Record name | (2S)-(+)-2-(Hydroxymethyl)tetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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